Bromhexine

Vue d'ensemble

Description

La bromhexine est un médicament mucolytique utilisé dans le traitement des troubles respiratoires associés à un mucus visqueux ou excessif. Elle a été développée dans le laboratoire de recherche de Boehringer Ingelheim à la fin des années 1950 et introduite sur le marché en 1963 . La this compound est dérivée de la plante Adhatoda vasica et aide à éliminer l'excès de mucus, améliorant ainsi la respiration et réduisant la toux .

Analyse Biochimique

Biochemical Properties

Bromhexine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to enhance the secretion of serous mucus in the respiratory tract, making the phlegm thinner and less viscous . This compound interacts with the transmembrane serine protease 2 receptor (TMPRSS2), which is significant in viral respiratory diseases such as influenza A and Middle East Respiratory Syndrome . Additionally, this compound’s metabolite, ambroxol, has shown potential in preventing and treating COVID-19 due to its interactions with cell receptors in the lungs .

Cellular Effects

This compound influences various types of cells and cellular processes. It enhances mucociliary clearance by modifying the physicochemical characteristics of mucus, which in turn reduces cough . This compound also impacts cell signaling pathways by inhibiting the TMPRSS2 receptor, which plays a role in viral entry into cells . Furthermore, this compound has been found to increase lysosomal activity, leading to the hydrolysis of acid mucopolysaccharide polymers and normalization of mucus viscosity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by reducing mucus viscosity and activating the ciliated epithelium, thereby enhancing mucociliary clearance . This compound is a synthetic derivative of the herbal active ingredient vasicine and has been shown to increase the proportion of serous bronchial secretion . It also inhibits the TMPRSS2 receptor, preventing viral entry into host cells . This compound’s metabolite, ambroxol, further contributes to its mucolytic effects by interacting with cell receptors in the lungs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is characterized by low side effects and relatively low cost, making it an ideal candidate for long-term use . In vitro studies have shown that this compound inhibits the TMPRSS2 protease with a half maximal inhibitory concentration (IC50) of 0.75 μM . The stability and degradation of this compound have been studied, and it has been found to maintain its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound enhances the secretion of various mucus components, increasing mucociliary clearance and reducing cough . At higher doses, this compound can cause adverse effects such as bradycardia and hyperacidity of gastric juice in dogs . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is extensively metabolized in the liver to a variety of hydroxylated metabolites, including dibromanthranilic acid . The metabolic pathways involve interactions with enzymes such as cytochrome P450, which play a role in the hydroxylation process . This compound’s metabolite, ambroxol, also contributes to its therapeutic effects by enhancing mucus clearance .

Transport and Distribution

This compound is widely distributed within cells and tissues. After intravenous administration, this compound crosses the blood-brain barrier and small concentrations may cross the placenta . The average volume of distribution of this compound is 1209 ± 206 L (19 L/kg) . Lung tissue concentrations of this compound are higher in bronchial tissues than in plasma, indicating its effectiveness in targeting respiratory conditions .

Subcellular Localization

This compound’s subcellular localization is primarily within the respiratory tract, where it exerts its mucolytic effects . It enhances the production of serous mucus, making it easier for the cilia to transport phlegm out of the lungs . This compound’s interactions with cell receptors and enzymes in the respiratory tract contribute to its therapeutic efficacy .

Méthodes De Préparation

Le chlorhydrate de bromhexine est synthétisé par une série de réactions chimiques. Une méthode courante implique la réaction de l'alcool 2-amino-3,5-dibromobenzylique avec un réactif chloré à basses températures (5-10 °C) pendant plusieurs heures, suivie d'une distillation sous pression réduite et d'une séparation solide-liquide pour obtenir l'intermédiaire . Cet intermédiaire est ensuite traité plus avant pour produire du chlorhydrate de this compound . Les méthodes de production industrielle se concentrent sur l'utilisation de matières premières initiales économiques et stables, avec des procédures d'exploitation simples pour garantir un rendement élevé et des impuretés minimales .

Analyse Des Réactions Chimiques

La bromhexine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. C'est une base faible qui précipite à des valeurs de pH supérieures à 6 . La this compound peut être oxydée électrochimiquement à une électrode de pâte de carbone vitreuse, conduisant à la formation de produits tels que la N-méthylcyclohexanamine et le 2-amino-3,5-dibromobenzaldéhyde . Les réactifs couramment utilisés dans ces réactions comprennent le méthanol et le tampon Britton-Robinson .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique. En médecine, elle est utilisée pour diminuer la viscosité du mucus dans les voies respiratoires, améliorant ainsi le dégagement du mucus dans des affections telles que le rhume, la grippe et les infections des voies respiratoires . Récemment, la this compound et son métabolite l'ambroxol ont suscité un intérêt pour leur rôle potentiel dans la prévention et le traitement du COVID-19 en raison de leurs interactions avec les récepteurs cellulaires dans les poumons . En chimie, la this compound est utilisée dans diverses méthodes analytiques, notamment la chromatographie liquide haute performance et l'oxydation électrochimique . Sa capacité à perturber les mucopolysaccharides dans les sécrétions bronchiques la rend également utile pour améliorer la pénétration des médicaments antimicrobiens .

Mécanisme d'action

La this compound agit sur les glandes muqueuses des voies respiratoires pour modifier la structure de la sécrétion bronchique. Elle améliore le transport du mucus en réduisant sa viscosité et en augmentant l'activité ciliaire, ce qui se traduit par un dégagement mucociliaire amélioré . La this compound est un dérivé synthétique de l'ingrédient actif à base de plantes la vasicine et augmente la proportion de sécrétion bronchique séreuse . Elle inhibe également la sérine protéase transmembranaire 2 (TMPRSS2), qui joue un rôle essentiel dans l'invasion et l'infection virale, ce qui en fait un candidat potentiel pour le traitement du COVID-19 .

Applications De Recherche Scientifique

Bromhexine has a wide range of scientific research applications. In medicine, it is used to decrease the viscosity of mucus in the airway, enhancing mucus clearance in conditions such as the common cold, influenza, and respiratory tract infections . Recently, this compound and its metabolite ambroxol have garnered interest for their potential role in preventing and treating COVID-19 due to their interactions with cell receptors in the lungs . In chemistry, this compound is used in various analytical methods, including high-performance liquid chromatography and electrochemical oxidation . Its ability to disrupt mucopolysaccharides in bronchial secretions also makes it useful in enhancing the penetration of antimicrobial drugs .

Mécanisme D'action

Bromhexine acts on the mucus glands in the respiratory tract to change the structure of bronchial secretion. It enhances the transport of mucus by reducing its viscosity and increasing cilia activity, resulting in enhanced mucociliary clearance . This compound is a synthetic derivative of the herbal active ingredient vasicine and increases the proportion of serous bronchial secretion . It also inhibits the transmembrane protease serine 2 (TMPRSS2), which plays a key role in viral invasion and infection, making it a potential candidate for treating COVID-19 .

Comparaison Avec Des Composés Similaires

La bromhexine est souvent comparée au chlorhydrate d'ambroxol, un autre agent mucolytique utilisé dans le traitement des affections respiratoires . Les deux composés appartiennent au groupe des médicaments expectorants et mucokinetiques et ont des structures chimiques similaires . La this compound est dérivée de l'Adhatoda vasica, tandis que l'ambroxol est un métabolite de la this compound . La this compound affecte les propriétés rhéologiques muqueuses en limitant la synthèse des glycoprotéines libérées dans le mucus, tandis que l'ambroxol contribue à la reprise des processus de purification respiratoire . D'autres composés similaires comprennent la diphénhydramine, la dextrométhorphane et la guaifénésine, qui sont souvent utilisés en association avec la this compound pour le traitement symptomatique des affections respiratoires .

Propriétés

IUPAC Name |

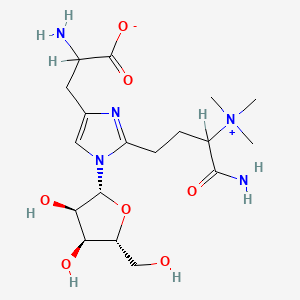

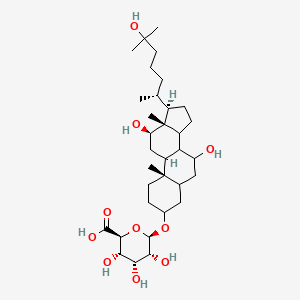

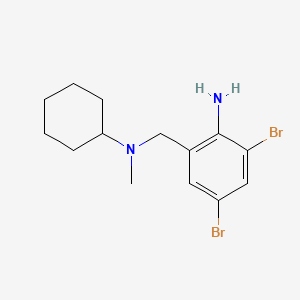

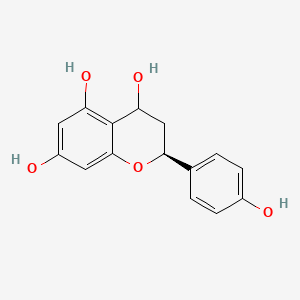

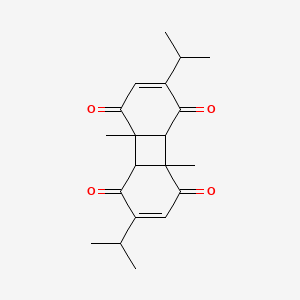

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGDCBLYJGHCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

611-75-6 (mono-hydrochloride) | |

| Record name | Bromhexine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022686 | |

| Record name | Bromhexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Bromhexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Inflammation of the airways, increased mucus secretion, and altered mucociliary clearance are the hallmarks of various diseases of the respiratory tract. Mucus clearance is necessary for lung health; bromhexine aids in mucus clearance by reducing the viscosity of mucus and activating the ciliary epithelium, allowing secretions to be expelled from the respiratory tract. Recent have studies have demonstrated that bromhexine inhibits the transmembrane serine protease 2 receptor (TMPRSS2) in humans. Activation of TMPRSS2 plays an important role in viral respiratory diseases such as influenza A and Middle East Respiratory Syndrome (MERS). Inhibition of receptor activation and viral entry by bromhexine may be effective in preventing or treating various respiratory illnesses, including COVID-19. In vitro studies have suggested the action of ambroxol (a metabolite of bromhexine) on the angiogensin-converting enzyme receptor 2 (ACE2), prevents entry of the viral envelope-anchored spike glycoprotein of SARS-Cov-2 into alveolar cells or increases the secretion of surfactant, preventing viral entry. | |

| Record name | Bromhexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3572-43-8 | |

| Record name | Bromhexine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromhexine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromhexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromhexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromhexine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMHEXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1J152VB1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

232-235 | |

| Record name | Bromhexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc](/img/structure/B1221266.png)